COX-1 Inhibition: Loganin Demonstrates 1.51-Fold Higher Potency than H-Geniposide and 19.4-Fold Higher than H-Aucubin
In a head-to-head comparative in vitro enzyme inhibition study using hydrolyzed iridoid products (β-glucosidase treatment, prerequisite for activity), H-loganin inhibited COX-1 with an IC50 of 3.55 μM, compared to 5.37 μM for H-geniposide and 68.9 μM for H-aucubin [1]. H-loganin was the most potent COX-1 inhibitor among seven iridoid glucosides tested (aucubin, catalpol, gentiopicroside, swertiamarin, geniposide, geniposidic acid, loganin) [1].
| Evidence Dimension | COX-1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 3.55 μM (H-loganin) |
| Comparator Or Baseline | H-geniposide: 5.37 μM; H-aucubin: 68.9 μM; other H-iridoids: less active |
| Quantified Difference | 1.51-fold more potent than H-geniposide; 19.4-fold more potent than H-aucubin |
| Conditions | In vitro COX-1 enzyme assay with β-glucosidase-hydrolyzed iridoid products; IC50 values derived from concentration-response curves |
Why This Matters
For anti-inflammatory screening programs targeting COX-1-mediated pathways, loganin provides 19.4-fold greater potency than aucubin, reducing compound quantity requirements and enabling lower working concentrations in cellular assays.
- [1] Park KS, Kim BH, Chang IM. Inhibitory Potencies of Several Iridoids on Cyclooxygenase-1, Cyclooxygenase-2 Enzymes Activities, Tumor Necrosis Factor-α and Nitric Oxide Production In Vitro. Evid Based Complement Alternat Med. 2010;7:41-45. PMID: 18955286. View Source
